

molecular weight of (1-Chloroisoquinolin-6-yl)boronic acid

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Compound of Interest

Compound Name: (1-Chloroisoquinolin-6-yl)boronic acid

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An In-Depth Technical Guide to **(1-Chloroisoquinolin-6-yl)boronic acid**: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

(1-Chloroisoquinolin-6-yl)boronic acid is a specialized organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. It integrates two highly valuable chemical motifs: the isoquinoline core and the boronic acid functional group. The isoquinoline scaffold is a "privileged structure" found in numerous biologically active compounds and pharmaceuticals, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[1] This guide provides an in-depth analysis of the compound's properties, explains the mechanistic rationale for its application, and offers a detailed protocol for its use in synthesis, targeting researchers and professionals in drug development.

Physicochemical Properties and Specifications

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. **(1-Chloroisoquinolin-6-yl)boronic acid** is typically supplied as a stable, crystalline solid, though it requires careful handling and storage to maintain its integrity.^{[2][3]} Key quantitative data are summarized below.

Property	Value	Source(s)
Molecular Weight	207.42 g/mol	[4][5]
Molecular Formula	C ₉ H ₇ BCINO ₂	[3][4]
CAS Number	1800484-01-8	[4][5]
Purity	≥95%	[4][5]
Appearance	Off-white to pale yellow solid	[2]
Storage Conditions	Inert atmosphere, 2-8°C	[3][4]
SMILES	OB(O)C1=CC2=C(C=C1)C=C N=C2Cl	[4][5]
InChI Key	MPCIGBKCHAHPKD- UHFFFAOYSA-N	

Significance in Drug Discovery and Organic Synthesis

The strategic importance of **(1-Chloroisoquinolin-6-yl)boronic acid** lies in its dual functionality. The chlorine atom at the C1 position and the boronic acid at the C6 position offer orthogonal reactivity, allowing for selective and sequential modifications.

- The Boronic Acid Group: This functional group is the cornerstone of its utility. Boronic acids are stable, generally have low toxicity, and are highly effective coupling partners in palladium-catalyzed reactions.[6][7] They enable the formation of C-C bonds with a wide variety of organic halides and triflates, a process that is fundamental to constructing the complex molecular architectures required for modern pharmaceuticals.[8] This modular approach is invaluable for building compound libraries to explore structure-activity relationships (SAR) during the drug discovery process.[1]
- The 1-Chloroisoquinoline Scaffold: The isoquinoline ring system is a key pharmacophore in many approved drugs and natural products. The chlorine atom at the C1 position is susceptible to nucleophilic substitution, providing a secondary reaction site for further

functionalization after an initial Suzuki coupling at the C6 position. This allows for the divergent synthesis of a wide array of derivatives from a common intermediate.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **(1-Chloroisoquinolin-6-yl)boronic acid** is its participation in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures.[\[2\]](#)[\[7\]](#)

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex.[\[9\]](#) Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

- Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Palladium(II) complex.[\[1\]](#)[\[9\]](#)
- Transmetalation: The boronic acid must first be activated by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species.[\[7\]](#) This boronate then transfers its organic group (the 1-chloroisoquinolinyl moiety) to the Palladium(II) complex, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Palladium(0) catalyst, which re-enters the cycle.[\[1\]](#)[\[9\]](#)

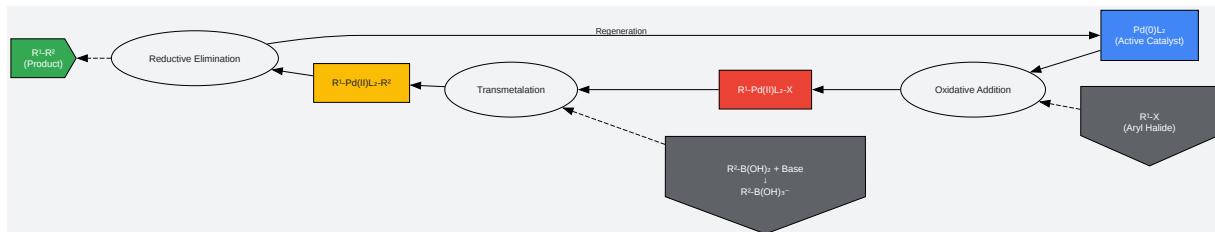
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Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Component Selection

- Catalyst & Ligand: A palladium source (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$) and a phosphine ligand (e.g., SPhos, XPhos) are standard. The ligand stabilizes the $\text{Pd}(0)$ species and modulates its reactivity. For coupling with chloro-heterocycles, electron-rich, bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.[7]
- Base: The base is not merely a pH buffer; it is mechanistically essential.[7] It activates the boronic acid to form the boronate, which is significantly more reactive for the transmetalation step. The choice of base (e.g., K_2CO_3 vs. K_3PO_4) can dramatically affect reaction yield by influencing the rate of transmetalation and suppressing side reactions like protodeboronation.
- Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common.[10] The organic solvent solubilizes the organic reagents and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-1-chloroisoquinoline

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

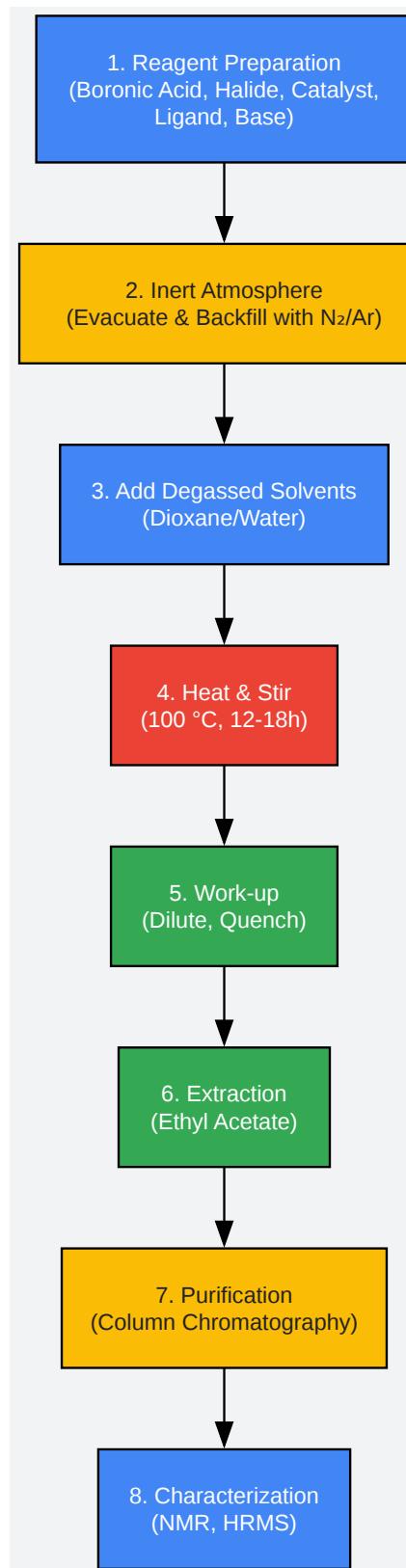
Materials:

- **(1-Chloroisoquinolin-6-yl)boronic acid** (1.0 equiv)
- 1-Bromo-4-methoxybenzene (1.1 equiv)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equiv)
- SPhos (0.04 equiv)
- Potassium Carbonate (K_2CO_3) (3.0 equiv)
- 1,4-Dioxane
- Water (Degassed)
- Reaction vessel (e.g., microwave vial or Schlenk tube)
- Magnetic stirrer and hotplate
- Inert atmosphere supply (Nitrogen or Argon)

Procedure:

- **Vessel Preparation:** To a dry reaction vessel equipped with a magnetic stir bar, add **(1-Chloroisoquinolin-6-yl)boronic acid** (e.g., 207 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), $\text{Pd}(\text{OAc})_2$ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K_2CO_3 (414 mg, 3.0 mmol).
- **Inerting the Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

- Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The use of degassed solvents minimizes oxidation of the catalyst.
- Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS if desired.
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.
- Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).[\[1\]](#)



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Fig 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

Safety and Handling

(1-Chloroisoquinolin-6-yl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Pictograms: GHS07 (Exclamation mark).
- Precautions: Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[\[3\]](#)

Conclusion

(1-Chloroisoquinolin-6-yl)boronic acid is a high-value reagent for chemical synthesis, providing a reliable and versatile platform for the construction of complex isoquinoline-based molecules. Its primary utility in the Suzuki-Miyaura cross-coupling reaction, underpinned by a well-understood catalytic mechanism, makes it an indispensable tool for researchers in drug discovery and materials science. Proper understanding of its properties, reaction mechanics, and handling requirements is essential for its successful application.

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